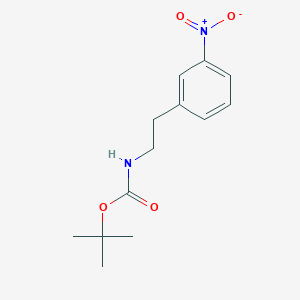

tert-Butyl 3-nitrophenethylcarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[2-(3-nitrophenyl)ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(16)14-8-7-10-5-4-6-11(9-10)15(17)18/h4-6,9H,7-8H2,1-3H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDJQHAJURXTACJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CC(=CC=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Research on the Chemical Compound Tert Butyl 3 Nitrophenethylcarbamate

Introduction to Carbamate-Protected Amines and Nitroaromatic Scaffolds in Advanced Organic Synthesis

To understand the potential utility of tert-butyl 3-nitrophenethylcarbamate, it is essential to first appreciate the significance of its core components: the tert-butoxycarbonyl (Boc) protected amine and the nitroarene moiety.

Significance of Boc-Protected Amines in Chemical Transformations

The protection of amines is a cornerstone of modern organic synthesis, preventing their inherent nucleophilicity and basicity from interfering with desired chemical transformations elsewhere in a molecule. myskinrecipes.com Among the various amine protecting groups, the tert-butoxycarbonyl (Boc) group is arguably the most common in non-peptide chemistry. chemscene.com

The widespread use of the Boc group stems from its ideal balance of stability and lability. It is robust under a wide range of conditions, including most nucleophilic and basic environments, making it compatible with many synthetic operations. bldpharm.comacmec.com.cn This stability allows for an orthogonal protection strategy, where other protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, can be selectively removed in its presence. bldpharm.com

The introduction of the Boc group is typically achieved by treating an amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. chemscene.combldpharm.com This reaction is generally high-yielding and can be performed under various conditions, including in water, which enhances its environmental friendliness. acmec.com.cn

Conversely, the removal of the Boc group (deprotection) is conveniently accomplished under mild acidic conditions. acmec.com.cn Reagents such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid in methanol are commonly employed. chemscene.com The mechanism of deprotection involves the formation of a stable tert-butyl cation, which highlights why this particular carbamate (B1207046) is so favored. myskinrecipes.com

Strategic Utility of Nitroarenes in Synthetic Chemistry

Nitroarenes, aromatic compounds bearing one or more nitro (-NO₂) groups, are highly versatile and valuable building blocks in organic synthesis. Their utility arises from the strong electron-withdrawing nature of the nitro group and its ability to be transformed into a wide array of other functional groups.

The nitro group strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions. This property allows for the introduction of various nucleophiles onto the aromatic ring, a fundamental strategy in the synthesis of complex molecules. Furthermore, the nitro group itself can sometimes act as a leaving group in such substitutions.

Perhaps the most common and powerful transformation of nitroarenes is their reduction to anilines (aminoarenes). This reaction is a cornerstone of synthetic chemistry, providing access to a vast range of pharmaceuticals, dyes, and other functional materials. A variety of reagents can effect this reduction, offering chemists control over selectivity in the presence of other functional groups.

Beyond these classical roles, recent advancements have expanded the synthetic utility of nitroarenes. They can participate in C-N bond cleavage reactions, serve as precursors to nitrene intermediates for skeletal editing of molecules, and even act as an oxygen source in certain transformations. The diverse reactivity of the nitro group makes it an invaluable tool for the construction of complex molecular architectures.

Academic Context and Research Landscape of this compound

Despite the individual importance of Boc-protected amines and nitroarenes, a comprehensive search of the scientific literature indicates that this compound has not been a subject of significant academic study. The compound is listed in the catalogs of numerous chemical suppliers, suggesting its availability as a synthetic intermediate or building block. However, there is a lack of peer-reviewed articles detailing its specific synthesis, characterization, or application as a key component in a larger synthetic route. This suggests that while it is a known and accessible molecule, its role in novel synthetic methodologies or the development of new chemical entities has not been extensively documented in academic journals. Researchers seeking to utilize this compound would likely rely on general principles of carbamate and nitroarene chemistry rather than specific literature precedents for this exact molecule.

Synthetic Methodologies and Route Design for Tert Butyl 3 Nitrophenethylcarbamate

Precursor Synthesis and Amine N-Protection Strategies

A crucial step in the synthesis of tert-Butyl 3-nitrophenethylcarbamate is the protection of the primary amine of the phenethylamine (B48288) precursor. This is essential to prevent unwanted side reactions during the subsequent nitration step. The most common method for this protection is the introduction of a tert-butoxycarbonyl (Boc) group.

Di-tert-Butyl Dicarbonate (B1257347) (Boc2O) Based N-Protection of Phenethylamines

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under moderately strong acidic conditions. wikipedia.org The most common reagent for the introduction of the Boc group is Di-tert-butyl dicarbonate (Boc₂O), often referred to as Boc anhydride. wikipedia.orgmychemblog.com

The reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. commonorganicchemistry.com This leads to the formation of a tetrahedral intermediate which then collapses, releasing tert-butyl carbonate as a leaving group. The protonated amine intermediate is then deprotonated, often by a base or the tert-butyl carbonate itself, to yield the N-Boc protected phenethylamine. commonorganicchemistry.comcommonorganicchemistry.com The breakdown of the tert-butyl carbonate byproduct into carbon dioxide and tert-butanol (B103910) drives the reaction to completion. commonorganicchemistry.com

The general reaction is as follows:

Phenethylamine + (Boc)₂O → tert-Butyl phenethylcarbamate + CO₂ + tert-Butanol

This protection strategy is highly efficient and chemoselective for the amino group, preventing side reactions at other potentially reactive sites on the molecule. mychemblog.com

Catalytic Systems in tert-Butyloxycarbonylation

While Boc protection can proceed without a catalyst, various catalytic systems have been developed to enhance the reaction rate and efficiency, particularly for less reactive amines. nih.govtandfonline.com These systems often involve the use of a base to deprotonate the amine, increasing its nucleophilicity.

Commonly used bases include triethylamine (B128534) (TEA) and 4-(dimethylamino)pyridine (DMAP). mychemblog.com DMAP is a particularly effective catalyst, even in small amounts, as it acts as a nucleophilic catalyst by forming a more reactive intermediate with Boc₂O.

In recent years, there has been a significant push towards developing more environmentally friendly or "greener" methods for N-tert-butyloxycarbonylation. nih.gov This includes catalyst-free approaches conducted in water or water-acetone mixtures, which can provide excellent yields and avoid the use of hazardous organic solvents. nih.govnih.govorganic-chemistry.org Other eco-friendly catalysts, such as thiamine (B1217682) hydrochloride, have also been reported to be effective under solvent-free conditions. tandfonline.com

| Catalyst/System | Solvent | Key Advantages | Reference |

|---|---|---|---|

| Triethylamine (TEA) | Dichloromethane (B109758) (DCM) | Common, inexpensive base | mychemblog.com |

| 4-(Dimethylamino)pyridine (DMAP) | Acetonitrile (B52724)/DCM | Highly efficient nucleophilic catalyst | wikipedia.org |

| Catalyst-Free | Water/Acetone | Environmentally friendly, "green" approach | nih.govnih.gov |

| Thiamine Hydrochloride | Solvent-free | Recyclable, eco-friendly organocatalyst | tandfonline.com |

Introduction of the Nitro Moiety: Regioselective Nitration Approaches

With the amine group protected, the next key transformation is the introduction of the nitro (NO₂) group onto the phenyl ring. The goal is to achieve regioselective nitration at the 3-position (meta-position) of the phenethyl side chain.

The N-tert-butoxycarbonyl group on the phenethylamine precursor plays a crucial role in directing the incoming electrophile. The carbamate (B1207046) group is generally considered to be an ortho, para-directing group due to the lone pairs on the nitrogen atom. However, the steric bulk of the Boc group can hinder ortho-substitution. The ethyl chain attached to the nitrogen is an activating group. Therefore, direct nitration of tert-butyl phenethylcarbamate would be expected to yield a mixture of ortho- and para-substituted products.

To achieve the desired meta-substitution, the directing effect of the substituents on the aromatic ring must be carefully considered. The phenethyl group itself is an ortho, para-director. Therefore, to obtain the 3-nitro derivative, a different strategy is often employed. One common approach involves starting with a precursor that already contains a meta-directing group or utilizing specific nitrating agents and conditions that favor meta-substitution. For instance, nitration of N-alkyl anilines using tert-butyl nitrite (B80452) has been shown to be a regioselective method. x-mol.com While not directly on the target molecule, this suggests that non-acidic and tailored nitrating systems can influence regioselectivity. Another approach could involve the use of a starting material where the 3-position is activated or other positions are blocked.

Convergent and Divergent Synthetic Pathways Employing this compound

This compound is a valuable intermediate for the synthesis of a variety of more complex molecules through both convergent and divergent synthetic strategies.

In a divergent synthesis , the common intermediate, this compound, is used to produce a library of structurally related compounds. For example, the nitro group can be reduced to an amine, which can then be further functionalized through acylation, alkylation, or sulfonylation. The Boc-protected amine can also be deprotected and modified.

In a convergent synthesis , this compound would be prepared as one of several fragments that are later combined to form the final target molecule. This approach is often more efficient for the synthesis of large and complex structures.

Role of Substituted Acetophenone (B1666503) Intermediates in Synthetic Pathways

Substituted acetophenones are versatile building blocks in organic synthesis and can serve as precursors to phenethylamines. wisdomlib.orgnih.govresearchgate.net For instance, a 3-nitroacetophenone could be a starting material. The ketone can be converted to an amine via reductive amination, followed by N-protection with Boc₂O to yield this compound.

Alternatively, a substituted acetophenone can be used to introduce the phenethyl moiety onto another molecule in a convergent approach. The reactivity of the ketone and the aromatic ring of substituted acetophenones allows for a wide range of transformations, making them valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds. researchgate.netrsc.org

Sequential Functional Group Transformations in Compound Synthesis

The synthesis of complex molecules from this compound relies on a series of sequential functional group transformations. The order of these transformations is critical to the success of the synthesis.

Key transformations involving this compound include:

Reduction of the nitro group: The nitro group can be selectively reduced to an amine using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl, Fe/HCl). This newly formed amino group opens up a plethora of possibilities for further functionalization.

Deprotection of the Boc group: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane or HCl in methanol) to liberate the primary amine. wikipedia.org This allows for subsequent reactions at the nitrogen atom.

Modification of the aromatic ring: The nitro group can be a precursor for other functional groups via diazotization reactions, allowing for the introduction of halogens, hydroxyl groups, or cyano groups.

The ability to perform these transformations selectively allows for the controlled and systematic construction of complex molecular architectures from the relatively simple starting material, this compound.

Optimization of Reaction Conditions and Process Development in Organic Synthesis

The synthesis of this compound involves the formation of a carbamate linkage with a nitrophenethyl precursor. The efficiency and yield of such syntheses are highly dependent on the careful optimization of various reaction parameters. Process development focuses on refining these conditions to ensure scalability, reproducibility, and high purity of the final product. Key variables typically scrutinized include the choice of reagents, solvents, temperature, reaction time, and catalysts.

In syntheses analogous to that of tert-butyl carbamates, optimization often begins with screening different catalysts and bases. For instance, in related preparations of N-tert-butyl amides, copper-based catalysts like Cu(OTf)₂ have been shown to be highly effective under solvent-free conditions. researchgate.net The optimization process would involve evaluating a range of Lewis acid catalysts and determining the optimal catalyst loading, as even a small change can significantly impact yield. researchgate.net For example, increasing catalyst loading from 2 mol% to 5 mol% can dramatically improve product yield, while further increases may offer only marginal benefits. researchgate.net

Solvent selection is another critical factor. The nitration of phenolic compounds, a reaction relevant to the synthesis of the nitro-aromatic moiety, shows strong solvent effects. nih.gov A study on the nitration of a tyrosine derivative using tert-butyl nitrite revealed that while the reaction proceeds in various solvents like chloroform (B151607), DMF, and acetonitrile, the selectivity and rate vary significantly. nih.gov Tetrahydrofuran (THF) was identified as the optimal solvent, providing a fast and highly selective reaction with minimal byproduct formation. nih.gov This highlights the importance of screening a diverse range of solvents to balance reaction rate with the suppression of side reactions like over-nitration or N-nitrosylation. nih.gov

Temperature and reaction time are intrinsically linked. Initial trials are often conducted at room temperature, with adjustments made based on reaction progress monitored by techniques like Thin-Layer Chromatography (TLC). researchgate.netnih.gov For the synthesis of N-tert-butyl amides, prolonging the reaction time from a few hours to five hours resulted in a substantial increase in yield. researchgate.net Similarly, for nitration reactions, while a reaction might be nearly complete in 3 hours, extending the time could lead to the formation of undesired byproducts. nih.gov Therefore, time-course studies are essential to identify the point at which the yield of the desired product is maximized before significant degradation or side-product formation occurs.

The table below illustrates a hypothetical optimization study for a key reaction step, based on principles observed in related syntheses.

| Entry | Parameter Varied | Condition | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Catalyst (5 mol%) | CuCl₂ | 45 | Initial screening |

| 2 | Catalyst (5 mol%) | Zn(OTf)₂ | 65 | Improved yield |

| 3 | Catalyst (5 mol%) | Cu(OTf)₂ | 87 | Optimal catalyst identified researchgate.net |

| 4 | Solvent | Acetonitrile | 66 | Byproduct formation observed nih.gov |

| 5 | Solvent | Dichloromethane | 72 | Moderate yield |

| 6 | Solvent | THF | 93 | High yield and selectivity nih.gov |

| 7 | Temperature | 25°C | 85 | Baseline condition |

| 8 | Temperature | 60°C | 89 | Slight improvement in yield researchgate.net |

| 9 | Catalyst Loading | 2 mol% Cu(OTf)₂ | 25 | Insufficient catalyst researchgate.net |

| 10 | Catalyst Loading | 10 mol% Cu(OTf)₂ | 89 | No significant benefit over 5 mol% researchgate.net |

Advanced Isolation and Purification Techniques in Organic Synthesis

Following the chemical synthesis, a robust isolation and purification strategy is paramount to obtain this compound in high purity. The choice of technique depends on the physical properties of the compound, the nature of the impurities, and the scale of the preparation. Common strategies include chromatographic methods and solvent-based procedures like extraction and recrystallization.

Chromatography is a powerful technique for separating complex mixtures in organic synthesis. wpmucdn.com For a compound like this compound, which contains both a polar nitro group and a nonpolar tert-butyl group, both normal-phase and reversed-phase chromatography are viable options.

Column Chromatography: This is one of the most popular purification methods in organic synthesis for separating gram quantities of material. wpmucdn.comuvic.ca A stationary phase, typically silica (B1680970) gel (slightly acidic) or alumina, is used to separate components based on polarity. uvic.ca Given the polar nitro group, the target compound would adsorb to the polar stationary phase. wpmucdn.com Elution is carried out with a mobile phase, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate). Less polar impurities would elute first, followed by the desired product, while highly polar impurities would be retained on the column longer. uvic.ca The appropriate solvent system is often predetermined by running experimental TLC plates to achieve a target Rf value of around 0.35. uvic.ca

High-Performance Liquid Chromatography (HPLC): For analytical purposes or for purifying smaller quantities with high resolution, HPLC is the method of choice. Reversed-phase HPLC is particularly effective for separating aromatic nitro compounds. nih.govsielc.com In this technique, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase. Studies on similar nitrobenzene (B124822) derivatives have successfully used mobile phases such as methanol-water or acetonitrile-water mixtures. nih.gov The retention of the compound is influenced by the mobile phase composition and the presence of various functional groups. nih.gov Preparative HPLC columns can be used to scale up the separation for isolating pure material. sielc.comsigmaaldrich.com

| Method | Stationary Phase | Typical Mobile Phase | Principle of Separation | Reference |

|---|---|---|---|---|

| Normal-Phase Column Chromatography | Silica Gel or Alumina | Hexane (B92381)/Ethyl Acetate (B1210297) Gradient | Polar compounds adsorb more strongly and elute later. wpmucdn.comuvic.ca | wpmucdn.comuvic.ca |

| Reversed-Phase HPLC | C18-bonded Silica | Acetonitrile/Water | Non-polar compounds are retained longer; suitable for many nitroaromatics. sielc.comchromforum.org | sielc.comchromforum.org |

| Reversed-Phase HPLC | Polystyrene Gel | Methanol/Water (80:20) | Effective for separating nitrobenzene derivatives. nih.gov | nih.gov |

Solvent-based techniques are fundamental for the initial workup and purification of the crude product.

Liquid-Liquid Extraction: This method is used to separate the product from the reaction mixture based on its solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For carbamate synthesis, the reaction mixture is often quenched with water and the product is extracted into an organic solvent like ethyl acetate or dichloromethane. google.com The combined organic extracts are then washed with aqueous solutions, such as dilute sodium hydroxide, to remove acidic impurities or unreacted starting materials, followed by a water wash to remove residual salts. orgsyn.org For carbamates specifically, acetonitrile has been shown to be a highly efficient extraction solvent, yielding high recovery rates. scispace.com

Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution. For other tert-butyl carbamates, hexane has been successfully used as a recrystallization solvent. orgsyn.org The purification of methyl carbamate was achieved through recrystallization by cooling a saturated chloroform solution. researchgate.net The choice of solvent is critical and is determined experimentally to find a system that provides high recovery of pure crystals.

| Technique | Solvent(s) | Purpose | Reference |

|---|---|---|---|

| Liquid-Liquid Extraction | Ethyl Acetate / Water | Separates the organic product from the aqueous reaction mixture. google.com | google.com |

| Liquid-Liquid Extraction | Acetonitrile | Shown to give high extraction percentages for carbamates. scispace.com | scispace.com |

| Aqueous Wash | 5% Sodium Hydroxide | Removes acidic impurities from the organic extract. orgsyn.org | orgsyn.org |

| Recrystallization | Hexane | Purification of solid tert-butyl carbamate. orgsyn.org | orgsyn.org |

| Recrystallization | Chloroform | Used for the purification of methyl carbamate crystals. researchgate.net | researchgate.net |

Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms of Tert Butyl 3 Nitrophenethylcarbamate

Reactivity Profiles of the tert-Butyl Carbamate (B1207046) Moiety

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under various conditions and its susceptibility to cleavage under specific, mild acidic conditions. This characteristic is central to its role in multi-step organic synthesis.

Mechanistic Investigations of Boc Deprotection under Acidic Conditions

The removal of the Boc protecting group is most commonly achieved under acidic conditions. The mechanism of this deprotection has been a subject of detailed kinetic and mechanistic studies. The process is initiated by the protonation of the carbamate's carbonyl oxygen by an acid. commonorganicchemistry.commdpi.com This initial protonation step weakens the C-O bond of the tert-butyl group.

The subsequent step involves the departure of the stable tert-butyl cation, leading to the formation of an unstable carbamic acid intermediate. commonorganicchemistry.com This carbamic acid then readily undergoes decarboxylation, releasing carbon dioxide and yielding the free amine, which is typically protonated under the acidic reaction conditions to form an ammonium salt. commonorganicchemistry.com

The generated tert-butyl cation is a reactive intermediate that can follow several pathways. It can be trapped by a nucleophile, deprotonate to form isobutylene (B52900) gas, or react with nucleophilic sites on the substrate molecule, which can sometimes lead to undesirable by-products. commonorganicchemistry.comacsgcipr.org To prevent these side reactions, scavenger reagents are often added to the reaction mixture to trap the tert-butyl cation. researchgate.net

Kinetic studies have revealed that the rate of Boc deprotection can exhibit a second-order dependence on the concentration of the acid, such as hydrochloric acid (HCl). researchgate.netnih.gov This suggests a mechanism involving a general acid-catalyzed separation of a reversibly formed ion-molecule pair that arises from the fragmentation of the protonated carbamate. researchgate.netnih.gov However, with other acids like trifluoroacetic acid (TFA), the kinetics can be different, sometimes showing an inverse dependence on the concentration of the conjugate base. researchgate.netnih.gov

| Acid Reagent | Typical Conditions | Mechanistic Features |

|---|---|---|

| Trifluoroacetic Acid (TFA) | Neat or in Dichloromethane (B109758) (DCM) | Commonly used; reaction proceeds via formation of a tert-butyl cation and carbamic acid. commonorganicchemistry.com |

| Hydrochloric Acid (HCl) | In solvents like dioxane, ethyl acetate (B1210297), or methanol | Kinetics can show a second-order dependence on HCl concentration. researchgate.netnih.gov |

| Formic Acid | 85-98% concentration | A milder option that can offer selectivity. oup.com |

| Sulfuric Acid (H₂SO₄) | Catalytic amounts in appropriate solvents | Strong acid, effective for deprotection. researchgate.net |

| Lewis Acids (e.g., ZnBr₂, BF₃·OEt₂) | In aprotic solvents | Alternative to Brønsted acids for deprotection. acsgcipr.org |

Selective Cleavage Strategies for Orthogonal Protection

In the synthesis of complex molecules, multiple protecting groups are often employed. Orthogonal protection strategy, where one protecting group can be removed without affecting others, is essential. The Boc group's high sensitivity to acid makes it an ideal candidate for such strategies. acsgcipr.org

Selective cleavage of the Boc group can be achieved in the presence of other acid-sensitive groups, such as tert-butyl esters, by carefully choosing the acidic reagent and reaction conditions. For instance, using 85% formic acid has been shown to selectively cleave N-Boc groups while leaving tert-butyl esters intact. oup.com This selectivity is attributed to the milder acidic nature of formic acid compared to strong acids like TFA.

Furthermore, the Boc group is stable to basic and hydrogenolysis conditions, allowing for the selective removal of base-labile groups (e.g., Fluorenylmethyloxycarbonyl, Fmoc) or groups cleaved by catalytic hydrogenation (e.g., Benzyl, Cbz) without affecting the Boc protection. This orthogonality is a cornerstone of modern peptide and complex molecule synthesis.

| Protecting Group Combination | Conditions for Selective Boc Cleavage | Conditions for Selective Cleavage of Other Group |

|---|---|---|

| Boc and Fmoc | Mild acid (e.g., TFA, HCl) | Base (e.g., Piperidine) |

| Boc and Cbz (Z) | Mild acid (e.g., TFA, HCl) | Catalytic Hydrogenation (H₂, Pd/C) |

| Boc and tert-Butyl Ester (tBu) | Carefully controlled mild acid (e.g., 85% Formic Acid) oup.com | Strong acid (e.g., TFA) |

| Boc and Benzyl Ether (Bn) | Mild acid (e.g., TFA, HCl) | Catalytic Hydrogenation (H₂, Pd/C) |

Chemical Transformations of the Nitroaromatic Unit

The nitro group attached to the aromatic ring is a strong electron-withdrawing group, which profoundly influences the reactivity of the phenyl ring. It deactivates the ring towards electrophilic substitution while activating it for other transformations.

Reduction Pathways to Aromatic Amines

The reduction of the nitro group to an aromatic amine is one of the most significant transformations of nitroaromatic compounds, as aromatic amines are crucial building blocks in the synthesis of dyes, pharmaceuticals, and agricultural chemicals. jsynthchem.comjsynthchem.com A variety of methods have been developed for this conversion. rsc.org

Common reduction pathways include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or Raney nickel. It is a clean and efficient method, often providing high yields of the corresponding amine.

Metal-Acid Systems: Historically, metals like iron, zinc, or tin in the presence of an acid (e.g., HCl) have been widely used for the reduction of nitroarenes. Carbonyl iron powder in water is an environmentally benign option.

Transfer Hydrogenation: Reagents like ammonium formate or hydrazine (B178648) can serve as a source of hydrogen in the presence of a catalyst (e.g., Pd/C), avoiding the need for gaseous hydrogen. ijcce.ac.ir

Sodium Borohydride Systems: While sodium borohydride (NaBH₄) alone is generally not strong enough to reduce nitro groups, its reactivity can be enhanced by the addition of transition metal complexes, such as those involving nickel or palladium. jsynthchem.comjsynthchem.comijcce.ac.ir This allows the reduction to proceed under mild conditions. ijcce.ac.ir

The reduction is believed to proceed through intermediate species such as nitrosobenzene and phenylhydroxylamine, which are subsequently reduced to the aniline (B41778). rsc.org

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | Room temperature to moderate heat, atmospheric to high pressure | High yields, clean reaction | Requires specialized equipment for handling H₂ gas; may reduce other functional groups |

| Metal in Acid | Fe, Zn, Sn with HCl or AcOH | Often requires heating | Inexpensive reagents | Harsh conditions, often requires stoichiometric amounts of metal, generates significant waste |

| Transfer Hydrogenation | Ammonium formate, Hydrazine hydrate (B1144303) with Pd/C | Reflux in a suitable solvent | Avoids use of H₂ gas | Hydrazine is toxic |

| Modified Borohydride | NaBH₄ with NiCl₂ or Pd/C | Room temperature in alcoholic solvents ijcce.ac.ir | Mild conditions, high chemoselectivity ijcce.ac.ir | Requires a catalyst |

Aromatic Substitution and Derivatization Reactions

The nitro group is a powerful deactivating group for electrophilic aromatic substitution (EAS) due to its strong electron-withdrawing nature. It directs incoming electrophiles primarily to the meta-position. stackexchange.com Reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation on the nitro-substituted ring are significantly slower than on benzene and require harsh conditions. msu.edu For example, the chlorination of nitrobenzene (B124822) requires a Lewis acid catalyst and gives the meta-substituted product as the major isomer. stackexchange.com

Conversely, the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions, by stabilizing the negatively charged intermediate (Meisenheimer complex). vapourtec.comnih.gov For a typical SNAr reaction to occur, a good leaving group must be present at the ortho or para position relative to the nitro group. In the case of tert-butyl 3-nitrophenethylcarbamate, there is no such leaving group on the ring, making standard SNAr reactions unlikely. However, the presence of the nitro group still renders the aromatic ring electron-deficient.

Reactivity of the Phenethyl Linker

The phenethyl linker (-CH₂-CH₂-) in this compound is a saturated aliphatic chain. Generally, such alkyl linkers are chemically robust and less reactive compared to the other functional groups in the molecule. They are stable to the acidic and basic conditions typically used for the manipulation of the Boc and nitro groups, respectively.

The reactivity of the phenethyl linker itself is limited under standard synthetic conditions. The C-H bonds of the ethyl group are not activated towards easy deprotonation or nucleophilic attack. The benzylic position (the -CH₂- group adjacent to the aromatic ring) is typically the more reactive site in a substituted ethylbenzene derivative due to the ability of the benzene ring to stabilize benzylic radicals, cations, or anions. However, reactions at this position, such as free-radical halogenation or oxidation, would require specific and often harsh conditions that might not be compatible with the other functional groups present in the molecule. For instance, strong oxidizing agents would likely affect the aromatic ring or other parts of the molecule before reacting with the linker.

Functionalization Reactions of the Alkyl Chain

The alkyl chain of this compound is generally not the primary site of reactivity due to the presence of the more reactive nitro and carbamate groups. However, functionalization is typically achieved indirectly. The most common strategy involves the chemical modification of the nitro group, which in turn activates the molecule for subsequent reactions that can involve the broader phenethyl structure.

A key transformation is the reduction of the aromatic nitro group to a primary amine. This conversion dramatically alters the electronic properties of the aromatic ring and introduces a nucleophilic center, paving the way for extensive functionalization. For instance, the reduction of a similar compound, tert-butyl (4-nitrophenethyl)carbamate, is effectively carried out using Raney nickel as a catalyst with hydrazine hydrate in ethanol, yielding the corresponding aminophenethylcarbamate. nih.gov This newly formed amino group can then undergo various reactions.

Key Post-Reduction Functionalizations:

Reductive Amination: The resulting amine can be reacted with aldehydes, such as acetaldehyde, in the presence of a reducing agent like sodium triacetoxyborohydride to yield N-alkylated products. nih.gov

Amide Coupling: The amine can be coupled with carboxylic acids to form amides. This reaction is often facilitated by coupling agents like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or a combination of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (B1436442) (HOBt). nih.govresearchgate.net

These processes, while not directly modifying the saturated carbons of the ethyl chain, represent the principal strategies for elaborating the structure of this compound.

Complex Rearrangements and Cyclization Reactions

The structure of this compound and its derivatives is amenable to complex intramolecular reactions, particularly cyclizations, to form heterocyclic systems. The Boc-protecting group and the phenethyl framework are key elements in these transformations.

One significant pathway involves the intramolecular nucleophilic addition of an α-amino carbanion to an in-situ generated aryne. researchgate.net This process allows for the synthesis of C-1 arylated benzazepines under transition-metal-free conditions. The reaction proceeds by generating a lithiated carbanion from the Boc-protected amine, which then attacks an aryne formed intramolecularly, leading to cyclization. researchgate.net

The general steps for such a cyclization are:

Generation of an α-lithiated carbanion from the Boc-protected amine using a strong base like n-butyllithium with an additive such as 2,2,6,6-tetramethylpiperidine (TMP).

Intramolecular reaction where the carbanion attacks an in-situ generated aryne.

Quenching of the reaction, often with an ammonium chloride solution.

Deprotection of the Boc group, typically with trifluoroacetic acid (TFA), to yield the final heterocyclic product. researchgate.net

Below is a table summarizing typical conditions for such an intramolecular cyclization.

| Step | Reagents and Conditions | Purpose | Reference |

|---|---|---|---|

| 1 | TMP (5 equiv.), n-BuLi (5 equiv.), THF, -78 °C to 0 °C | Generation of α-lithiated carbanion | researchgate.net |

| 2 | Intramolecular reaction in THF | Cyclization via nucleophilic addition to aryne | researchgate.net |

| 3 | NH4Cl solution | Reaction quenching | researchgate.net |

| 4 | TFA (10 equiv.), DCM | Removal of Boc protecting group | researchgate.net |

Another type of cyclization involves the displacement of a leaving group by a side-chain nucleophile. For example, N-substituted oligomers can be cyclized by the displacement of an N-terminal bromoacetamide with a side-chain amine or thiol nucleophile, creating a "head-to-side-chain" cyclic structure. google.com This principle can be applied to derivatives of this compound where appropriate functional groups are installed.

Radical Reactions and Mechanistic Studies

The study of radical-mediated reactions offers a powerful avenue for the functionalization of molecules like this compound. These reactions typically involve the generation of a highly reactive radical intermediate which can then undergo a variety of transformations, including additions, cyclizations, and rearrangements. mdpi.comnih.gov

Generation of Radical Intermediates: A common strategy for initiating radical reactions is through hydrogen atom transfer (HAT). beilstein-journals.org For a derivative of this compound, a cobalt-hydride intermediate, generated from reagents like cobalt(II) acetylacetonate and triethylsilane, could deliver a hydrogen atom to an unsaturated bond, or a suitably activated C-H bond on the alkyl chain, to form an alkyl radical. beilstein-journals.org Another pathway involves the homolysis of a C-B bond in aryl boronic acid derivatives, which can be achieved using a silver nitrate catalyst and a persulfate oxidant. nih.gov

Mechanistic Pathways: Once an alkyl radical is formed on the phenethyl backbone, it can participate in several reactions:

Radical Addition: The radical can add to electron-deficient heteroarenes in a process analogous to the Minisci reaction. nih.gov

Radical Cyclization: If an unsaturated moiety is present elsewhere in the molecule, the generated radical can undergo intramolecular cyclization. The stereochemical outcome of such cyclizations, for example in hexenyl radicals, is often highly selective, favoring the formation of cis-substituted cyclopentanes. nih.gov

Trifunctionalization: In more complex systems, a single radical initiation can lead to a cascade of events resulting in the addition of three new functional groups to a molecule. mdpi.com

Mechanistic studies are crucial for understanding and optimizing these radical reactions. Techniques such as radical trapping experiments using agents like 2,6-di-tert-butyl-4-methylphenol (BHT) or 1,1-diphenylethylene can be used to intercept and identify key radical intermediates. researchgate.net Furthermore, computational studies and kinetic analyses help to elucidate the energy barriers and reaction pathways, such as the β-methyl scission of a tert-butoxyl radical to generate a methyl radical, a process that can be catalyzed by iron complexes. mdpi.com

| Radical Process | Typical Reagents/Conditions | Description | Reference |

|---|---|---|---|

| Hydrogen Atom Transfer (HAT) | Co(acac)₂, TBHP, Et₃SiH | Generates an alkyl radical via addition of H• to an alkene or abstraction from a C-H bond. | beilstein-journals.org |

| Borono-Minisci Reaction | AgNO₃, K₂S₂O₈, H₂O | Generates an aryl or alkyl radical from a boronic acid precursor for addition to heteroarenes. | nih.gov |

| Radical Cyclization | AIBN or other radical initiator | Intramolecular addition of a radical to an unsaturated bond to form a cyclic product. | mdpi.comnih.gov |

| Radical Trapping | BHT, TEMPO | Used in mechanistic studies to intercept and identify radical intermediates. | researchgate.net |

Spectroscopic Characterization and Structural Elucidation of Tert Butyl 3 Nitrophenethylcarbamate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For tert-butyl 3-nitrophenethylcarbamate, a combination of ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques provides a comprehensive understanding of its proton and carbon environments and their connectivity.

Proton NMR (¹H NMR) for Elucidation of Proton Environments

Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. In the ¹H NMR spectrum of a related compound, tert-butyl (3-nitrophenyl)carbamate, distinct signals corresponding to the aromatic protons, the amine proton, and the tert-butyl group are observed. rsc.org For this compound, the spectrum is expected to show characteristic signals for the ethyl bridge protons, in addition to the aromatic and carbamate (B1207046) moieties.

A hypothetical ¹H NMR spectrum of this compound would likely exhibit the following features: a singlet for the nine equivalent protons of the tert-butyl group, multiplets for the aromatic protons of the 3-nitrophenyl group, and two triplets corresponding to the two methylene (B1212753) groups of the phenethyl moiety, showing coupling to each other. A broad singlet for the N-H proton of the carbamate group would also be anticipated.

| Proton Environment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Integration |

| tert-Butyl (CH₃)₃ | ~1.4 | Singlet | 9H |

| Methylene (-CH₂-Ar) | ~2.9 | Triplet | 2H |

| Methylene (-CH₂-NH) | ~3.4 | Triplet | 2H |

| NH (Carbamate) | ~5.0 | Broad Singlet | 1H |

| Aromatic Protons | ~7.5 - 8.2 | Multiplets | 4H |

Carbon NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR spectroscopy provides insight into the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

Based on the analysis of similar structures, the ¹³C NMR spectrum of this compound is predicted to show signals for the quaternary carbon and the methyl carbons of the tert-butyl group, the two methylene carbons of the ethyl bridge, the aromatic carbons of the 3-nitrophenyl ring, and the carbonyl carbon of the carbamate group. For instance, in tert-butyl (3-nitrophenyl)carbamate, the carbonyl carbon appears at approximately 152.40 ppm, the quaternary carbon of the tert-butyl group at around 81.80 ppm, and the methyl carbons at about 28.50 ppm. rsc.org

| Carbon Environment | Expected Chemical Shift (ppm) |

| Methyl (tert-Butyl) | ~28 |

| Methylene (-CH₂-Ar) | ~36 |

| Methylene (-CH₂-NH) | ~42 |

| Quaternary (tert-Butyl) | ~80 |

| Aromatic Carbons | ~122 - 148 |

| Carbonyl (C=O) | ~156 |

Two-Dimensional NMR Techniques for Connectivity and Correlation Studies

To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons, confirming the connectivity within the phenethyl group by showing cross-peaks between the two methylene triplets.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated carbons in the molecule, such as the methylene and methyl groups.

Vibrational Spectroscopy for Functional Group Fingerprinting (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

Key expected vibrational frequencies include:

N-H Stretching: A peak in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the carbamate.

C-H Stretching: Bands in the 2850-3000 cm⁻¹ region due to the stretching of C-H bonds in the aliphatic (tert-butyl and ethyl) and aromatic parts of the molecule.

C=O Stretching: A strong absorption band around 1680-1700 cm⁻¹ characteristic of the carbonyl group in the carbamate.

NO₂ Stretching: Two strong bands, one symmetric and one asymmetric, in the regions of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively, which are characteristic of the nitro group.

C-N Stretching: A band in the 1200-1350 cm⁻¹ region.

C-O Stretching: Bands in the 1000-1300 cm⁻¹ region associated with the C-O bonds of the carbamate.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

For this compound, the molecular ion peak [M]⁺ would be expected, confirming the molecular weight of the compound. The fragmentation pattern of tert-butylcarbamates is well-documented and typically involves the loss of isobutylene (B52900) (a neutral loss of 56 Da) from the tert-butyl group, followed by the loss of carbon dioxide (44 Da). doaj.org

Common fragmentation pathways for t-Boc protected amines under electron impact (EI) ionization include the formation of a prominent tert-butyl cation (m/z 57) and ions resulting from the loss of isobutylene ([M-56]⁺) and the subsequent loss of CO₂ to form the protonated amine. doaj.org

| Ion | m/z (Expected) | Description |

| [M]⁺ | 280 | Molecular Ion |

| [M - C₄H₈]⁺ | 224 | Loss of isobutylene |

| [M - C₄H₈ - CO₂]⁺ | 180 | Subsequent loss of carbon dioxide |

| [C₄H₉]⁺ | 57 | tert-Butyl cation |

| [NO₂C₆H₄CH₂CH₂NH₂]⁺ | 166 | 3-Nitrophenethylamine cation |

Advanced Spectroscopic Methods for Detailed Molecular Architecture

While the aforementioned techniques provide a robust characterization, advanced spectroscopic methods can offer even more detailed insights into the molecular architecture of this compound. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy could be used to determine the spatial proximity of different protons within the molecule, further confirming the proposed three-dimensional structure. Additionally, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula with high confidence.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure chemical compound. By comparing the experimentally determined weight percentages of carbon (C), hydrogen (H), and nitrogen (N) with the calculated theoretical values, the purity and empirical formula of a synthesized compound can be verified.

For this compound, with a molecular formula of C₁₃H₁₈N₂O₄, the theoretical elemental composition can be calculated as follows:

Molecular Weight: 266.29 g/mol

Carbon (C): (13 * 12.011 / 266.29) * 100% = 58.63%

Hydrogen (H): (18 * 1.008 / 266.29) * 100% = 6.81%

Nitrogen (N): (2 * 14.007 / 266.29) * 100% = 10.52%

Oxygen (O): (4 * 15.999 / 266.29) * 100% = 24.04%

A comprehensive literature search did not yield any published experimental data from elemental analysis of this compound to compare with these theoretical values.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 58.63 |

| Hydrogen | H | 6.81 |

| Nitrogen | N | 10.52 |

Note: This table presents calculated theoretical values. Experimental data is not currently available in published literature.

Solid-State Structural Analysis (e.g., Single Crystal X-ray Diffraction)

Despite the utility of this technique, a search of crystallographic databases and the scientific literature did not locate any reports on the single-crystal X-ray diffraction analysis of this compound. Consequently, critical crystallographic data, such as the crystal system, space group, unit cell dimensions, and atomic coordinates, are not available. Without such a study, the precise solid-state conformation and intermolecular interactions of this molecule remain unconfirmed.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

Note: No experimental single-crystal X-ray diffraction data for this compound has been found in the published scientific literature.

Computational and Theoretical Chemistry Studies of Tert Butyl 3 Nitrophenethylcarbamate

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in a molecule and the distribution of its electrons. Typically, methods like Density Functional Theory (DFT) and ab initio calculations (such as Hartree-Fock and Møller-Plesset perturbation theory) are employed to determine the optimized molecular geometry, bond lengths, bond angles, and dihedral angles.

For tert-Butyl 3-nitrophenethylcarbamate, such calculations would provide insight into the planarity of the nitrobenzene (B124822) ring, the orientation of the carbamate (B1207046) group, and the spatial arrangement of the bulky tert-butyl group. The electronic structure analysis would involve mapping the electron density, identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and calculating the electrostatic potential. These parameters are crucial for predicting the molecule's reactivity, with the HOMO and LUMO energies indicating its electron-donating and electron-accepting capabilities, respectively. However, specific values and detailed analyses for this compound are not available in published studies.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for elucidating the pathways of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, this could involve modeling its synthesis, such as the reaction between 3-nitrophenethylamine and di-tert-butyl dicarbonate (B1257347), or its potential degradation pathways.

These studies typically involve locating the transition state structures on the potential energy surface and calculating the energy barrier for the reaction. This information is vital for understanding reaction kinetics and optimizing reaction conditions. While general mechanisms for carbamate formation and the reduction of nitro groups are well-documented, specific computational studies modeling these processes for this compound, including the structures and energies of its transition states, have not been reported.

Conformational Analysis and Energy Minimization Studies

Due to the presence of several single bonds, this compound can exist in various conformations. Conformational analysis aims to identify the most stable conformers (rotamers) and to understand the energy differences between them. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy at each step.

Prediction of Spectroscopic Parameters

Computational chemistry allows for the prediction of various spectroscopic parameters, which can aid in the identification and characterization of a compound. For this compound, these predictions would include:

NMR Spectroscopy: Calculation of 1H and 13C chemical shifts.

Infrared (IR) Spectroscopy: Prediction of vibrational frequencies and their corresponding intensities.

UV-Vis Spectroscopy: Calculation of electronic transitions to predict the absorption maxima.

These theoretical spectra can be compared with experimental data to confirm the structure of the molecule. While experimental spectroscopic data for related compounds exist, computationally predicted spectra for this compound are not available in research publications.

Bond Energy and Orbital Interaction Analysis

Bond energy analysis provides insights into the strength of the chemical bonds within a molecule. For this compound, this would involve calculating the bond dissociation energies for various bonds, which can help in predicting the molecule's thermal stability and potential fragmentation patterns in mass spectrometry.

Orbital interaction analysis, often performed using Natural Bond Orbital (NBO) analysis, examines the interactions between filled and empty orbitals. This can reveal information about hyperconjugation and delocalization effects, which contribute to the molecule's stability. For instance, an NBO analysis could elucidate the electronic interaction between the nitro group and the aromatic ring, and the carbamate group's influence on the molecule's electronic properties. As with the other computational aspects, specific bond energy and orbital interaction analyses for this compound have not been published.

Applications of Tert Butyl 3 Nitrophenethylcarbamate in Advanced Organic Synthesis Research

Role as a Precursor for Diverse Chemical Entities

The strategic placement of the Boc-protected amine and the nitro group makes tert-butyl 3-nitrophenethylcarbamate a valuable starting material for a range of chemical structures. The Boc protecting group is known for its stability under a variety of reaction conditions and its facile removal under mild acidic conditions, which is a significant advantage in multi-step syntheses. researchgate.net The nitrophenyl moiety can be readily transformed, most commonly through reduction to an aniline (B41778) derivative, which then opens up a vast landscape of chemical possibilities, including coupling reactions for the construction of nitrogen-containing bioactive molecules. researchgate.net

Synthesis of Substituted Phenethylamines

A primary application of this compound is as a precursor for the synthesis of substituted phenethylamines. The core of this transformation lies in the reduction of the aromatic nitro group to a primary amine. This conversion is a cornerstone of synthetic organic chemistry and can be achieved through various methods.

A common and effective method for this reduction in a related system involves the use of hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst such as ferric chloride (FeCl₃) in a protic solvent like methanol. nih.gov This reaction proceeds under reflux conditions and provides the corresponding amino derivative in excellent yields. nih.gov Once the nitro group is reduced to an amine, the resulting tert-butyl (3-aminophenethyl)carbamate becomes a versatile intermediate for the synthesis of a wide array of substituted phenethylamines.

The newly formed aromatic amino group can undergo a variety of chemical transformations, including:

Amide bond formation: Coupling with various carboxylic acids using standard peptide coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (B1436442) (HOBt) to form N-acylated phenethylamines. nih.gov

Sulfonamide synthesis: Reaction with sulfonyl chlorides to yield sulfonamide derivatives.

Alkylation and Arylation: Participation in N-alkylation or N-arylation reactions to introduce further diversity.

The general synthetic scheme is outlined below:

Table 1: General Scheme for the Synthesis of Substituted Phenethylamines

| Step | Reactant | Reagents and Conditions | Product |

| 1 | This compound | Hydrazine hydrate (N₂H₄·H₂O), Ferric chloride (FeCl₃), Methanol (MeOH), Reflux | tert-Butyl (3-aminophenethyl)carbamate |

| 2 | tert-Butyl (3-aminophenethyl)carbamate | R-COOH, EDCI, HOBt, DIPEA | tert-Butyl (3-(acylamino)phenethyl)carbamate |

This two-step sequence allows for the introduction of a wide variety of substituents (R-groups) onto the aromatic ring via the amino linker, leading to a diverse library of substituted phenethylamines.

Building Block in the Construction of Complex Organic Scaffolds

Beyond the synthesis of simple substituted phenethylamines, this compound serves as a valuable building block for the construction of more intricate and complex organic scaffolds, particularly heterocyclic compounds. The dual functionality of the molecule, once the nitro group is reduced, allows for intramolecular cyclization reactions or for it to act as a linchpin in multi-component reactions.

For example, the resulting tert-butyl (3-aminophenethyl)carbamate possesses two nucleophilic nitrogen atoms at different positions. This arrangement is conducive to the synthesis of various nitrogen-containing heterocycles, which are prevalent motifs in many biologically active compounds and pharmaceuticals. While specific examples detailing the use of this compound in the total synthesis of complex natural products are not prevalent in the literature, its structural motifs are found in numerous synthetic intermediates for pharmaceuticals.

The general strategy involves the reduction of the nitro group followed by reaction with a bifunctional electrophile, which can react with both the aromatic amine and, after deprotection, the aliphatic amine to form a heterocyclic ring. This approach is fundamental in medicinal chemistry for creating novel molecular frameworks.

Contributions to Methodological Development in Synthetic Chemistry

While this compound may not be the subject of a large body of methodological research in its own right, its utility is a direct consequence of well-established and robust synthetic methodologies. The key transformations it undergoes—Boc-protection of amines and the reduction of nitroarenes—are fundamental operations in modern organic synthesis.

The use of the tert-butoxycarbonyl (Boc) group is a cornerstone of protecting group chemistry, particularly in peptide synthesis and the synthesis of complex molecules containing primary or secondary amines. The development of mild and selective methods for the introduction and removal of the Boc group has been a significant area of research, and compounds like this compound are beneficiaries of these advancements.

Similarly, the reduction of aromatic nitro compounds to anilines is a classic and indispensable transformation. A wide variety of reagents and catalytic systems have been developed to achieve this conversion with high efficiency and chemoselectivity. The choice of reducing agent can be tailored to the specific needs of the synthetic route, allowing for the presence of other sensitive functional groups.

The application of this compound in synthesis, therefore, represents the successful interplay of these established methodologies, providing a reliable and predictable pathway to more complex molecules.

Utilization in Multistep Synthesis of Target Molecules

The primary role of this compound in organic synthesis is as an intermediate in multistep synthetic sequences. Its structure is designed for sequential functionalization, allowing a chemist to build molecular complexity in a controlled manner. A typical synthetic plan involving this compound would follow a logical progression of reactions.

A hypothetical, yet chemically sound, multi-step synthesis of a target molecule could involve the following sequence:

Reduction of the Nitro Group: The starting point would be the selective reduction of the nitro group on this compound to yield tert-butyl (3-aminophenethyl)carbamate.

Functionalization of the Aromatic Amine: The newly formed aniline derivative can then be elaborated. For instance, an amide coupling with a specific carboxylic acid could be performed to introduce a desired side chain.

Deprotection of the Aliphatic Amine: The Boc group on the phenethylamine (B48288) side chain can then be removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, to reveal the primary aliphatic amine.

Final Functionalization or Cyclization: This newly exposed amine can then be reacted further, for example, through another amide coupling, alkylation, or an intramolecular cyclization with a suitable functional group installed in the earlier steps to form a complex heterocyclic system.

This stepwise approach, enabled by the orthogonal nature of the protecting group and the latent functionality of the nitro group, makes this compound a useful tool in the synthetic chemist's arsenal (B13267) for the preparation of target molecules with potential applications in medicinal chemistry and materials science. An example of a similar synthetic strategy is the preparation of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives, which involves the reduction of a nitro group on a Boc-protected phenylamine, followed by an amidation reaction. nih.gov

Table 2: Research Findings on a Related Synthetic Transformation

| Starting Material | Reaction | Key Reagents | Product | Yield | Reference |

| tert-Butyl (2-nitrophenyl)carbamate | Reduction | FeCl₃, N₂H₄·H₂O, MeOH | tert-Butyl (2-aminophenyl)carbamate | Excellent | nih.gov |

| tert-Butyl (2-aminophenyl)carbamate | Amidation | 4-(1H-indol-2-yl)butanoic acid, EDCI, HOBt, DIPEA | tert-Butyl 2-(4-(1H-indol-2-yl)butanamido)phenylcarbamate | 75.7% | nih.gov |

These examples from the literature, while not involving the exact 3-nitrophenethyl isomer, clearly demonstrate the synthetic utility of the Boc-protected nitroaniline motif in multi-step synthesis.

Future Perspectives and Emerging Research Avenues in Tert Butyl 3 Nitrophenethylcarbamate Chemistry

Sustainable and Green Synthesis Methodologies

Currently, detailed green synthesis routes specifically for tert-butyl 3-nitrophenethylcarbamate are not well-documented in peer-reviewed literature. Future research could focus on developing eco-friendly synthetic protocols. Key areas for investigation would include:

Catalytic Approaches: Exploring the use of reusable solid acid catalysts or enzyme-based catalysis for the carbamoylation of 3-nitrophenethylamine. This would be a greener alternative to traditional methods that may use stoichiometric amounts of hazardous reagents.

Alternative Solvents: Investigating the use of green solvents such as supercritical fluids, ionic liquids, or bio-based solvents to replace conventional volatile organic compounds.

Flow Chemistry: The development of continuous flow processes could offer improved safety, efficiency, and scalability for the synthesis of this compound, minimizing waste and energy consumption. researchgate.net

A comparative analysis of potential green synthesis methodologies is presented in Table 1.

| Methodology | Potential Advantages | Research Focus |

| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalysts. | Identification of suitable enzymes (e.g., lipases) and optimization of reaction parameters. |

| Heterogeneous Catalysis | Catalyst reusability, simplified product purification. | Development of robust and efficient solid acid or base catalysts. |

| Flow Chemistry | Enhanced safety and control, improved yield and purity, easy scalability. | Reactor design, optimization of flow rates, temperature, and pressure. |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields. | Investigation of solvent and catalyst compatibility with microwave irradiation. |

Table 1: Prospective Green Synthesis Methodologies for this compound

Design of Novel Transformations and Derivatizations

The chemical reactivity of this compound is largely unexplored. The presence of three distinct functional moieties—the tert-butoxycarbonyl (Boc) protecting group, the nitroaromatic ring, and the ethylamine (B1201723) backbone—offers a rich landscape for novel chemical transformations.

Future research could systematically investigate:

Reduction of the Nitro Group: Selective reduction of the nitro group to an amine would provide access to the corresponding 3-aminophenethylcarbamate derivative, a potentially valuable building block for further functionalization.

Modification of the Aromatic Ring: Exploring electrophilic and nucleophilic aromatic substitution reactions to introduce additional substituents onto the phenyl ring, thereby creating a library of novel derivatives.

Transformations of the Carbamate (B1207046) Group: Investigating the deprotection of the Boc group to yield the free amine or its conversion into other functional groups.

Advanced Characterization Beyond Standard Techniques

While standard characterization techniques such as NMR and mass spectrometry are fundamental, a deeper understanding of the structural and electronic properties of this compound and its derivatives would benefit from advanced analytical methods. For structurally related compounds, techniques like single-crystal X-ray diffraction have been employed to elucidate molecular structure and intermolecular interactions.

Future characterization studies could include:

Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure, bond lengths, and angles, providing insights into its solid-state packing and potential polymorphic forms.

Advanced Spectroscopic Techniques: Utilizing techniques such as circular dichroism if chiral derivatives are synthesized, and solid-state NMR to probe the structure and dynamics in the solid state.

Thermal Analysis: Employing techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to understand its thermal stability and phase transitions.

Theoretical Insights into Reactivity and Selectivity

Computational chemistry offers a powerful tool to predict and understand the behavior of molecules. For this compound, where experimental data is scarce, theoretical studies could provide invaluable predictive insights.

Emerging research avenues in this domain include:

Density Functional Theory (DFT) Calculations: To model the electronic structure, molecular orbitals, and electrostatic potential, which can help in predicting sites of reactivity for various chemical transformations.

Reaction Mechanism Studies: Computational modeling of potential reaction pathways for its synthesis and derivatization can help in optimizing reaction conditions and predicting the formation of byproducts.

Conformational Analysis: Investigating the conformational landscape of the molecule to understand how its shape influences its reactivity and potential biological interactions.

A summary of computational approaches and their potential applications is provided in Table 2.

| Computational Method | Information Gained | Application in Research |

| Density Functional Theory (DFT) | Electronic properties, reactivity indices, spectroscopic predictions. | Guiding the design of new reactions and understanding selectivity. |

| Molecular Dynamics (MD) | Conformational preferences, solvent effects, dynamic behavior. | Predicting the behavior of the molecule in different environments. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of chemical bonds and intermolecular interactions. | Analyzing non-covalent interactions in potential host-guest complexes. |

Table 2: Potential Theoretical and Computational Studies for this compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.